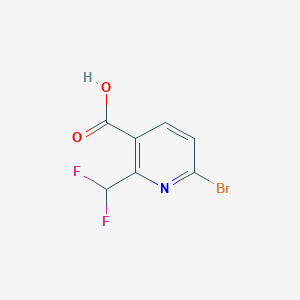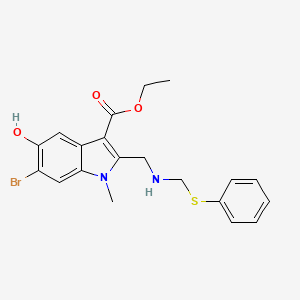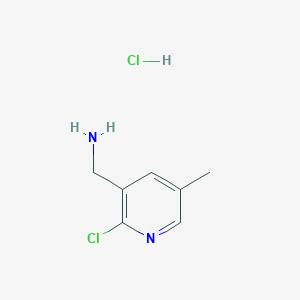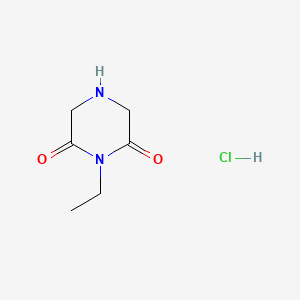
6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid”, has been a topic of interest in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular weight of “6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid” is 270.01 . The InChI code is 1S/C7H3BrF3NO2/c8-4-2-1-3 (6 (13)14)5 (12-4)7 (9,10)11/h1-2H, (H,13,14) .Physical And Chemical Properties Analysis
“6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid” is a solid at room temperature . It has a melting point of 175-177°C . The compound is stable under normal conditions .Aplicaciones Científicas De Investigación
Catalysis Studies
Catalysis is a critical area of research where 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid can have significant applications. It can be used to develop new catalytic systems that enhance reaction rates, selectivity, and efficiency in various chemical processes .
Organic Synthesis
This compound is also instrumental in organic synthesis, where it can be used to introduce the difluoromethyl group into other molecules. This is particularly useful in synthesizing compounds with increased stability and biological activity .
Fluorescent Probes and Sensors
The bromo and difluoromethyl groups in 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid make it a candidate for developing fluorescent probes and sensors. These can be used in biological and chemical assays to detect the presence of various analytes with high sensitivity .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used in the suzuki–miyaura coupling , a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling, in which similar compounds are used, is a key process in the synthesis of a wide variety of organic compounds .
Result of Action
Action Environment
It is known that the compound is stored at room temperature , suggesting that it is stable under standard environmental conditions.
Propiedades
IUPAC Name |
6-bromo-2-(difluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-4-2-1-3(7(12)13)5(11-4)6(9)10/h1-2,6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSNKLIXBHLKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1410264.png)


